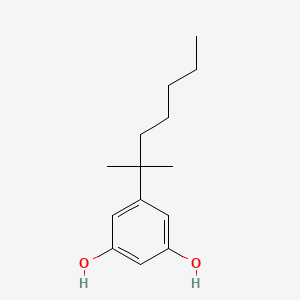

1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

Description

BenchChem offers high-quality 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

78945-29-6 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

5-(2-methylheptan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-7-14(2,3)11-8-12(15)10-13(16)9-11/h8-10,15-16H,4-7H2,1-3H3 |

InChI Key |

ZQXKNTJUDCHFPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prologue: The Strategic Value of Conformationally Locked Resorcinols

5-(1,1-Dimethylhexyl)resorcinol (CAS 78945-29-6): A Comprehensive Technical Guide to Physical Properties, Synthesis, and Application Workflows

In the landscape of synthetic organic chemistry and drug development, 5-alkylresorcinols serve as critical pharmacophore anchors. While linear homologues like olivetol (5-pentylresorcinol) are foundational, introducing steric bulk via alpha-branching fundamentally alters both the physicochemical behavior and the receptor binding kinetics of the downstream active pharmaceutical ingredients (APIs).

5-(1,1-dimethylhexyl)resorcinol (CAS 78945-29-6) represents a highly specialized intermediate. Characterized by a resorcinol core substituted with a conformationally locked, highly lipophilic side chain, it is primarily utilized in the synthesis of selective cannabinoid analogues and is notably tracked as an API impurity (Nabilone Impurity 10) in pharmaceutical manufacturing. As application scientists, we must recognize that the physical properties of this precursor directly dictate the thermodynamic boundaries of its downstream reactions.

Physicochemical Profiling & Structural Causality

The physical properties of 5-(1,1-dimethylhexyl)resorcinol are governed by the dichotomy of its structure: a highly polar, hydrogen-bonding aromatic head (the 1,3-benzenediol core) and a bulky, amorphous, hydrophobic tail. The 1,1-dimethyl branching on the alpha carbon restricts the rotational freedom of the hexyl chain. This conformational locking prevents the tail from folding back over the aromatic ring, maintaining an extended lipophilic surface area that is critical for anchoring into the hydrophobic binding pockets of G-protein coupled receptors (GPCRs)[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

|---|---|---|

| IUPAC Name | 5-(2-methylheptan-2-yl)benzene-1,3-diol | Defines the exact branching: a heptane backbone with a methyl and resorcinol group at C2[2]. |

| CAS Number | 78945-29-6 | Standard identifier; frequently cross-listed as Nabilone Impurity 10[3]. |

| Molecular Formula | C14H22O2 | The C14 backbone drives a high partition coefficient (LogP), necessitating non-polar solvents for extraction[3]. |

| Molecular Weight | 222.32 g/mol | Optimal mass for API precursor integration without violating Lipinski's Rule of 5 downstream[3]. |

| Physical State | Highly viscous pale-yellow oil / waxy solid | The bulky alkyl tail disrupts crystal lattice formation, resulting in a low melting point and high viscosity. |

| Monoisotopic Mass | 222.16199 Da | Critical parameter for high-resolution mass spectrometry (HRMS) identification[2]. |

| Predicted [M-H]⁻ m/z | 221.15471 | The primary ion monitored in negative-mode Electrospray Ionization (ESI)[2]. |

Synthetic Integration: Lewis Acid-Catalyzed Condensation

To leverage 5-(1,1-dimethylhexyl)resorcinol in drug development, it is typically subjected to a condensation reaction with a cyclic terpene (e.g., p-mentha-2,8-dien-1-ol or a cyclohexene carbinol) to form hexahydrodibenzopyranone derivatives[4]. The reaction requires a Lewis acid to generate a tertiary carbocation on the terpene, which subsequently attacks the electron-rich resorcinol ring via Friedel-Crafts alkylation, followed by intramolecular etherification.

Fig 1: Synthetic workflow of 5-(1,1-dimethylhexyl)resorcinol condensation into a cannabinoid analog.

Self-Validating Experimental Protocol: Terpene Condensation

Objective: Synthesize a 6a,10a-trans-hexahydrodibenzopyranone derivative.

-

Preparation & Inertion: Dissolve 10.0 mmol of 5-(1,1-dimethylhexyl)resorcinol and 10.0 mmol of the target cyclohexene carbinol in 50 mL of anhydrous dichloromethane (DCM). Purge the reaction vessel with Argon for 15 minutes to prevent oxidative degradation of the resorcinol core.

-

Catalytic Initiation: Cool the mixture to 0°C using an ice-water bath. Dropwise, add 0.5 equivalents of Stannic Chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Causality Insight: The strict temperature control prevents the rapid polymerization of the terpene carbocation, directing the kinetics favorably toward the bimolecular alkylation of the resorcinol.

-

-

Reaction Progression: Stir at 0°C for 2 hours, then allow the system to warm to 25°C over 4 hours.

-

Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench in 100 µL methanol, and spot on a silica TLC plate (Hexane:EtOAc 8:2). The disappearance of the highly polar resorcinol spot (R_f ~0.2) and the emergence of a less polar, UV-active product spot (R_f ~0.6) validates the completion of the condensation. Do not proceed to extraction until this shift is confirmed.

-

Quenching & Isolation: Quench the reaction with 25 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product[4].

Analytical Validation: LC-MS/MS Workflow

Because 5-(1,1-dimethylhexyl)resorcinol often occurs as a homologous impurity in the synthesis of Nabilone (which utilizes a 1,1-dimethylheptyl side chain), rigorous analytical separation is required.

Step-by-Step LC-MS/MS Methodology

-

Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in ultra-pure water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 8 minutes.

-

-

Validation Checkpoint (Self-Validation): Inject a known standard mixture of Olivetol (C5 tail) and DMHP (C7 tail) prior to the sample. Olivetol must elute first, followed by the target C6 compound, and finally the C7 compound. This validates the column's hydrophobic retention capability and confirms the absence of co-elution.

-

Mass Spectrometry: Operate the ESI source in negative ion mode. Monitor for the specific deprotonated molecular ion [M-H]⁻ at m/z 221.15[2].

Pharmacological Implications: CB2 Receptor Signaling

Derivatives synthesized from 5-(1,1-dimethylhexyl)resorcinol demonstrate profound pharmacological activity. For instance, brominated analogues such as 1-bromo-1-deoxy-3-(1',1'-dimethylhexyl)-Δ⁸-THC exhibit a highly selective affinity (28 nM) for the Cannabinoid Type 2 (CB2) receptor, showing up to 52-fold selectivity over the CB1 receptor[1].

The steric bulk of the 1,1-dimethylhexyl tail perfectly complements the hydrophobic binding pocket of the CB2 receptor, inducing a conformational change that activates the inhibitory G-protein (Gi/o) cascade.

Fig 2: CB2 receptor signaling pathway selectively activated by 5-(1,1-dimethylhexyl)resorcinol-derived cannabinoids.

By suppressing Adenylate Cyclase and subsequently lowering intracellular cAMP levels, these compounds modulate immune responses and inflammation without triggering the psychoactive effects typically associated with CB1 receptor activation in the central nervous system.

References

- Title: 2-methyl-2-(3,5-dihydroxyphenyl)

- Title: 78945-29-6 (C14H22O2)

- Source: European Patent Office (EPO)

- Title: 2-methyl-2-(3,5-dihydroxyphenyl)heptane | 78945-29-6 - 摩熵化学 (CB2 Receptor Affinity Data)

- Title: Nabilone Impurity 10 | CAS No- 78945-29-6 Source: Simson Pharma Limited URL

Sources

- 1. 2-methyl-2-(3,5-dihydroxyphenyl)heptane - CAS号 78945-29-6 - 摩熵化学 [molaid.com]

- 2. PubChemLite - 78945-29-6 (C14H22O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-methyl-2-(3,5-dihydroxyphenyl)heptane CAS 78945-29-6 [minglangchem.com]

- 4. Preparation of 6a, 10a-trans-hexahydrodibenzopyranones - Patent 0096480 [data.epo.org]

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- chemical structure

An In-depth Technical Guide to 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

Introduction

1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, also commonly known as 5-(1,1-dimethylheptyl)resorcinol, is a synthetic organic compound belonging to the resorcinol family.[1] Resorcinols are aromatic compounds characterized by a benzene ring with two hydroxyl (-OH) groups substituted at positions 1 and 3.[2] The subject of this guide features a bulky 1,1-dimethylhexyl substituent at the 5-position, which significantly influences its physicochemical properties and biological activity.

This compound and its structural analogs are of considerable interest to researchers in medicinal chemistry and drug development. The resorcinol scaffold is a key pharmacophore in various biologically active molecules, and alkyl-substituted resorcinols, in particular, have demonstrated a range of activities.[3] They serve as crucial intermediates in the synthesis of more complex molecules, including novel cannabinoid analogs, and are investigated for their potential therapeutic applications.[4][5] This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and applications, tailored for professionals in the scientific research and pharmaceutical development fields.

Chemical Structure and Physicochemical Properties

The molecular structure of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- consists of a dihydroxybenzene (resorcinol) core with a tertiary alkyl group attached to the aromatic ring. This structure imparts a significant hydrophobic character to the molecule while retaining the hydrogen-bonding capabilities of the two hydroxyl groups.

Caption: 2D Chemical Structure of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-.

Key Identifiers and Properties

The compound is registered under multiple identifiers and its properties have been computationally predicted. These data are essential for substance identification, analytical method development, and predictive modeling of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem[6] |

| Molecular Weight | 236.35 g/mol | PubChem[6] |

| CAS Number | 56469-10-4 | ECHEMI[7] |

| IUPAC Name | 5-(2-methyloctan-2-yl)benzene-1,3-diol | PubChem[8] |

| InChIKey | GWBGUJWRDDDVBI-UHFFFAOYSA-N | ECHEMI[7] |

| XLogP3 | 5.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Polar Surface Area | 40.5 Ų | PubChem[6] |

| Melting Point | 99 °C | ECHEMI[7] |

| Boiling Point | 161-163 °C at 0.5 Torr | ECHEMI[7] |

Synthesis and Manufacturing

The synthesis of 5-alkyl resorcinols can be approached through several routes, often involving Friedel-Crafts alkylation or multi-step sequences starting from substituted phenols or other aromatic precursors.[3][9] A common strategy involves the reaction of a protected resorcinol derivative with an appropriate alkylating agent, followed by deprotection.

One documented synthetic pathway involves the reaction of 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol in the presence of a strong acid catalyst like methanesulfonic acid.[9] This is followed by a series of transformations to remove the protecting methyl groups from the hydroxyl functions, ultimately yielding the target molecule.

Caption: Multi-step synthesis pathway for 5-(1,1-Dimethylheptyl)resorcinol.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical transformations for synthesizing 5-alkyl resorcinols.[9]

Step 1: Friedel-Crafts Alkylation

-

To a solution of 2,6-dimethoxyphenol in a suitable non-polar solvent (e.g., dichloromethane), add 1.1 equivalents of 1,1-dimethyl-1-heptanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methanesulfonic acid (0.2 equivalents) dropwise while maintaining the temperature.

-

Causality: Methanesulfonic acid acts as a strong acid catalyst to promote the formation of a tertiary carbocation from the alcohol, which then acts as the electrophile in the Friedel-Crafts alkylation of the electron-rich dimethoxyphenol ring.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.

Step 2: Hydroxyl Group Removal (via Phosphate Ester)

-

The intermediate from Step 1 is reacted with a halogenated disubstituted phosphite to form a phosphate ester.

-

This phosphate ester is then subjected to reductive cleavage using an alkali metal (e.g., sodium in liquid ammonia) to afford 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.

-

Causality: This two-step process is a standard method for the deoxygenation of phenols. The hydroxyl group is first converted into a better leaving group (the phosphate ester), which is then cleaved under reducing conditions.

-

Step 3: Demethylation

-

Dissolve the 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene intermediate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃) in dichloromethane (2.5 equivalents) dropwise.

-

Causality: Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the alkyl C-C bonds. The boron coordinates to the ether oxygen, facilitating the cleavage by bromide attack on the methyl group.

-

-

After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 5-(1,1-dimethylheptyl)resorcinol, by silica gel chromatography or recrystallization.

Applications in Research and Drug Development

Resorcinol and its derivatives are versatile compounds with numerous applications in pharmaceuticals and as chemical intermediates.[10][11] The alkyl chain in 5-(1,1-dimethylheptyl)resorcinol significantly increases its lipophilicity, which can be a desirable trait for targeting biological membranes or hydrophobic pockets in proteins.

Intermediate in Neocannabinoid Synthesis

A primary application for 5-(1,1-dimethylheptyl)resorcinol is as a key building block in the synthesis of novel cannabinoid-like molecules, often referred to as neocannabinoids.[4] In these syntheses, it serves as the nucleophilic resorcinol partner in acid-catalyzed Friedel-Crafts reactions with various cyclic allylic alcohols.

The reaction regioselectivity (i.e., whether the alkylation occurs at the C2 or C4 position of the resorcinol ring) can be controlled by kinetic and thermodynamic factors, allowing for the targeted synthesis of specific isomers.[4] This control is critical for structure-activity relationship (SAR) studies in the development of new therapeutic agents targeting the endocannabinoid system. The bulky 1,1-dimethylheptyl group plays a significant role in directing these reactions due to steric hindrance.[4]

Caption: Role of 5-(1,1-dimethylheptyl)resorcinol in neocannabinoid synthesis.

Potential Biological Activities

While specific biological data for 5-(1,1-dimethylheptyl)resorcinol is limited in publicly accessible literature, the broader class of 5-alkylresorcinols is known for a range of biological effects, including:

-

Antimicrobial and Antifungal Properties: The phenolic hydroxyl groups can denature proteins in microorganisms.[12]

-

Tyrosinase Inhibition: Many resorcinol derivatives can inhibit the enzyme tyrosinase, which is involved in melanin production, making them of interest for dermatological applications as skin-lightening agents.[5][13]

-

Antioxidant Activity: Phenolic compounds can act as radical scavengers.

The 1,1-dimethylhexyl substituent would likely modulate these activities, particularly influencing membrane permeability and interaction with hydrophobic binding sites on target proteins. Further research is required to fully elucidate the specific pharmacological profile of this compound.

Safety and Handling

Conclusion

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is a valuable synthetic intermediate for medicinal chemists and drug development professionals. Its structure, combining a hydrophilic resorcinol head with a bulky, lipophilic alkyl tail, makes it a unique building block, particularly in the synthesis of complex molecules like neocannabinoids. While its own biological activity is not extensively characterized, its utility as a precursor in the creation of potentially therapeutic compounds is well-established. Understanding its synthesis, properties, and reactivity is crucial for leveraging its potential in the ongoing development of novel pharmaceuticals.

References

-

PrepChem. (n.d.). Synthesis of 5-(1,1-dimethylheptyl)-resorcinol. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(1,1-Dimethylheptyl)resorcinol. PubChem Compound Database. Retrieved from [Link]

-

Koehler, D. J., et al. (2022). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. [Link]

-

Macsen Labs. (n.d.). Resorcinol: Applications, Characteristics, and Safety Guidelines. Retrieved from [Link]

- Google Patents. (2009). CN101591225A - The synthetic method of 5-alkylresorcinol.

-

National Center for Biotechnology Information. (n.d.). 1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-. PubChem Compound Database. Retrieved from [Link]

-

Kim, M., et al. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]

-

ResearchGate. (n.d.). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Bromobutide. Retrieved from [Link]

-

Link Springer. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol. Retrieved from [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Public Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Resorcinol: Chemistry, Technology and Applications. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Benzenediol - Substance Details. SRS. Retrieved from [Link]

-

NIMC. (n.d.). Resorcinol Chemistry Technology And Applications 1st Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Benzenediol, 5-(methylamino)-. PubChem Compound Database. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Resorcinol used for?. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzenediol, 4,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Preprints.org. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Benzenediol, 5-ethoxy- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-(1,1-Dimethylheptyl)resorcinol. Retrieved from [Link]

-

ACS Publications. (2021). S1‐State Decay Dynamics of Benzenediols (Catechol, Resorcinol, and Hydroquinone) and Their 1:1. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzenediol – Knowledge and References. Retrieved from [Link]

-

PubMed. (1999). The benzene metabolites hydroquinone and catechol act in synergy to induce dose-dependent hypoploidy and -5q31 in a human cell line. Retrieved from [Link]

-

ResearchGate. (n.d.). The Role of Catechols and Free Radicals in Benzene Toxicity: An Oxidative DNA Damage Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical-chemical properties of five selected pyrethroids. Retrieved from [Link]

Sources

- 1. Benzenediols | Fisher Scientific [fishersci.ca]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CN101591225A - The synthetic method of 5-alkylresorcinol - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-(1,1-Dimethylheptyl)resorcinol | C15H24O2 | CID 91870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol | C23H38O2 | CID 10405368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. chemiis.com [chemiis.com]

- 11. jmchemsci.com [jmchemsci.com]

- 12. What is Resorcinol used for? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. health.ec.europa.eu [health.ec.europa.eu]

Technical Whitepaper: Solvation Thermodynamics and Handling Protocols for 5-(1,1-dimethylhexyl)-1,3-benzenediol

[1][2][3][4]

Executive Summary & Compound Profile

5-(1,1-dimethylhexyl)-1,3-benzenediol (often referred to in synthetic literature as a Cannabidiol-Dimethylhexyl precursor or DMH-Resorcinol) is a lipophilic resorcinol derivative.[1][2][3][4][5] Structurally, it consists of a polar 1,3-dihydroxybenzene head group attached to a bulky, hydrophobic 1,1-dimethylhexyl tail.[1][2][5]

This amphiphilic structure dictates its solubility profile: it is highly soluble in polar organic solvents (alcohols, sulfoxides) and moderately soluble in chlorinated solvents, but virtually insoluble in neutral aqueous media.[5]

Critical Research Note: While specific experimental data for the hexyl variant is limited, its physicochemical behavior is nearly identical to its widely characterized homolog, 5-(1,1-dimethylheptyl)resorcinol (CAS 56469-10-4) .[1][2][3][4][5] This guide synthesizes empirical data from the heptyl analog with calculated properties for the hexyl variant to provide robust handling protocols.

Physicochemical Descriptors

| Property | Value (Predicted/Analog*) | Relevance |

| Molecular Formula | C₁₄H₂₂O₂ | Stoichiometry |

| Molecular Weight | ~222.32 g/mol | Molarity Calculations |

| LogP (Octanol/Water) | ~5.1 - 5.5 | High Lipophilicity; indicates poor water solubility.[1][2][3][4][5][6] |

| pKa (Phenolic OH) | ~9.5 | Ionizes only at high pH (>10).[1][2][3][4][5] |

| H-Bond Donors | 2 | Soluble in H-bond accepting solvents (DMSO, EtOH).[1][2][3][4][5] |

*Values extrapolated from the C7-homolog (5-(1,1-dimethylheptyl)resorcinol).[1][3][4]

Solvation Thermodynamics

The dissolution of 5-(1,1-dimethylhexyl)-1,3-benzenediol is governed by the competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.[1][2]

-

Polar Aprotic Solvents (DMSO, DMF):

-

Mechanism: The oxygen atom in DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the phenolic hydroxyls of the resorcinol core.[2][4][5] The methyl groups of DMSO stabilize the lipophilic tail via van der Waals forces.[1][4][5]

-

Outcome: Excellent Solubility. Preferred for biological stock solutions.[1][3][4][5]

-

-

Polar Protic Solvents (Ethanol, Methanol):

-

Non-Polar/Chlorinated Solvents (Chloroform, DCM):

-

Mechanism: Solvation is driven primarily by dispersion forces acting on the alkyl tail.[1][2][3][4][5] However, the polar resorcinol head group resists solvation in purely non-polar media (like Hexane) unless induced by specific pi-stacking or dipole interactions.[3][4][5]

-

Outcome: Moderate Solubility. Useful for extraction but less stable for long-term storage due to potential solvent acidity.[1][3][4][5]

-

-

Aqueous Media (Water, PBS):

Solubility Data & Solvent Compatibility

The following table summarizes the solubility profile. "High" indicates >50 mg/mL, "Moderate" indicates 1–10 mg/mL, and "Low" indicates <0.1 mg/mL.[4][5]

| Solvent | Solubility Rating | Saturation Limit (Est.) | Application Note |

| DMSO | High | >50 mg/mL | Primary choice for bioassay stocks. Freeze-thaw stable.[1][2][3][4][5] |

| Ethanol (100%) | High | >50 mg/mL | Primary choice for storage. Evaporates easily for solvent exchange.[1][2][3][4][5] |

| Methanol | High | >30 mg/mL | Good for analytical standards (LC-MS).[1][2][3][4][5] |

| Acetone | High | >30 mg/mL | Excellent for extraction; not for bioassays (cytotoxic).[1][3][4][5] |

| Chloroform | Moderate | ~10 mg/mL | Use for liquid-liquid extraction only.[1][3][4][5] |

| Water / PBS | Insoluble | <0.01 mg/mL | Do not use directly. Precipitation will occur immediately.[1][3][4][5] |

| Corn Oil | Moderate | ~5-10 mg/mL | Suitable for in vivo oral gavage formulations.[1][2][3][4][5] |

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, accurate stock solution for biological assays.

-

Calculate Mass: For 10 mL of 10 mM solution:

[1][2][3][4][5] -

Weighing: Weigh ~22.2 mg of 5-(1,1-dimethylhexyl)-1,3-benzenediol into a glass amber vial. Avoid plastics as lipophilic phenols can adsorb to polypropylene.[1][2][3][4]

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%, sterile filtered).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Inert Gas Purge (Critical): Gently bubble Nitrogen or Argon gas through the solution for 1 minute to remove dissolved oxygen.[1][2][3][4][5]

-

Storage: Cap tightly with a Teflon-lined screw cap. Store at -20°C.

Protocol B: Solvent Exchange for Aqueous Assays

Objective: Transfer the compound from organic stock to aqueous buffer without precipitation.[1][3][4][5]

-

Dilution Factor: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in cells.[1][2][3][4][5]

-

Stepwise Dilution:

-

Visual QC: Inspect for turbidity. If cloudy, the compound has precipitated.[4][5]

Protocol C: Stability & Degradation Check

Sign of Failure: A color change from colorless/pale yellow to pink, red, or brown indicates oxidation to quinones.[4][5]

Diagram 1: Oxidation Pathway & Prevention The following diagram illustrates the degradation risk and the necessary intervention points.

Caption: Figure 1. Oxidative degradation pathway of resorcinols. Inert gas purging and light protection are critical to prevent quinone formation.[1][3]

Workflow Visualization

Diagram 2: Solubilization Decision Tree Use this logic flow to select the correct solvent system for your specific application.

Caption: Figure 2. Decision matrix for solvent selection based on experimental end-use.

References

-

Cayman Chemical. Product Information: 5-(1,1-Dimethylheptyl)resorcinol.[1][2][3][4][5] (Accessed 2025).[1][3][4][5][7] Validated solubility data for the C7-homolog used as the primary reference standard.[1][4][5]

-

PubChem. Compound Summary: 5-(1,1-Dimethylheptyl)resorcinol (CID 91870).[1][2][3][4][5] National Library of Medicine.[1][3][4][5] Provides calculated physicochemical properties (LogP, H-bond count). [3][4][5]

-

Kozubek, A., & Tyman, J. H. P. (1999).[2][4][5] Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity.[4][5][8] Chemical Reviews, 99(1), 1-26.[1][2][3][4][5] Authoritative review on the solubility and stability of alkylresorcinols.

-

Citeq Biologics. Solubility of HDM extracts in DMSO vs Water. Technical Note demonstrating the effectiveness of DMSO for solubilizing complex lipophilic mixtures.

Sources

- 1. 5-(1,1-DIMETHYL-HEPTYL)RESORCINOL, CasNo.56469-10-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 2. 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol | C23H38O2 | CID 10405368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(1,1-Dimethylheptyl)resorcinol | C15H24O2 | CID 91870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Resorcinol - Wikipedia [en.wikipedia.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Resorcinol - Sciencemadness Wiki [sciencemadness.org]

- 8. Alkylresorcinol - Wikipedia [en.wikipedia.org]

Technical Guide: Natural Sources & Isolation of 5-Alkylresorcinols

Executive Summary

5-n-Alkylresorcinols (ARs) are a class of amphiphilic phenolic lipids consisting of a 1,3-dihydroxybenzene ring substituted with an odd-numbered alkyl chain (typically C15–C25) at the C5 position.[1] Historically viewed merely as antimicrobial defense molecules in plants, they have emerged as critical biomarkers for whole-grain intake and promising scaffolds for drug development due to their membrane-modifying properties and histone deacetylase (HDAC) inhibitory potential.

This guide provides a technical roadmap for researchers to identify high-yield natural reservoirs, execute high-purity extraction protocols, and validate bioactivity mechanisms.

Part 1: Structural Biochemistry & Homologue Diversity

To design effective isolation strategies, one must first understand the amphiphilic duality of ARs.

-

The Head (Hydrophilic): The resorcinol ring allows for hydrogen bonding and antioxidant activity (though weaker than flavonoids).

-

The Tail (Hydrophobic): The alkyl chain drives the molecule into lipid bilayers.

Critical Distinction:

-

Cereal ARs: Predominantly mono-alkylated at position 5. Chains are usually saturated (alkyl) or mono-unsaturated (alkenyl).

-

Bacterial ARs: Often di-alkylated (e.g., 2,5-dialkylresorcinols) or contain keto-groups. This structural difference drastically alters their solubility and biological targets.

Part 2: Botanical & Microbial Reservoirs

While ubiquitous in the plant kingdom, commercially viable concentrations are restricted to the Poaceae family (grasses) and specific bacterial strains.

Quantitative Profiling of Cereal Sources

Rye is the "gold standard" source, containing the highest concentrations and the broadest homologue profile. Wheat and triticale are secondary sources, while maize and rice are negligible.

Table 1: Comparative AR Content in Major Reservoirs

| Source | Botanical/Strain Name | Total AR Content (mg/kg dw) | Dominant Homologues | Key Characteristic |

| Rye | Secale cereale | 720 – 1037 | C19:0, C21:0 | Highest yield; localized in the bran/pericarp. |

| Wheat | Triticum aestivum | 489 – 600 | C21:0, C19:0 | High C17/C21 ratio is diagnostic for Triticum. |

| Durum | Triticum durum | 50 – 250 | C21:0 | Significantly lower content than common wheat. |

| Triticale | × Triticosecale | 439 – 647 | C19:0, C21:0 | Hybrid profile; intermediate concentrations. |

| Barley | Hordeum vulgare | 40 – 150 | C25:0 | Unique dominance of very long-chain homologues. |

| Bacteria | Pseudomonas spp.[2][3][4][5] | 2 – 56 (µg/mg)* | C15, C17 (Dialkyl) | Note: Bacterial yields are often reported per dry cell weight. |

Application Note: For drug discovery focusing on membrane interaction, Rye is the preferred starting material due to the abundance of C19/C21 homologues, which possess optimal chain lengths for bilayer insertion. For biomarker research distinguishing wheat from rye intake, the C17:0/C21:0 ratio is the critical metric (Wheat ≈ 1.0; Rye ≈ 0.1).

Part 3: Strategic Extraction & Isolation Methodologies

The Solvent Paradox

Many standard protocols use Methanol (MeOH) or Ethanol (EtOH). As a Senior Scientist, I advise against this for high-purity applications.

-

The Problem: Alcohols are too polar. They co-extract significant amounts of soluble sugars, amino acids, and other phenolics, requiring extensive downstream cleanup (SPE/liquid-liquid partitioning).

-

The Solution: Acetone. It has high affinity for the phenolic lipid structure but poor solubility for carbohydrates.

Recommended Protocol: Cryogenic Acetone Extraction

This protocol maximizes yield while minimizing oxidation of unsaturated alkenylresorcinols.

Reagents: Acetone (HPLC Grade), Nitrogen gas (

-

Pre-treatment: Mill whole grain rye to pass a 0.5 mm sieve. Do not use flour; the bran particle size is critical.

-

Lipid Removal (Optional but Recommended): Pre-wash with cold n-hexane (1:10 w/v) for 10 min to remove neutral lipids (triglycerides) if high purity is required. Discard hexane.

-

Extraction:

-

Add cold Acetone (

) to the residue (1:20 w/v). -

Sonicate for 15 minutes at

. Heat degrades the alkenyl analogues. -

Incubate on an orbital shaker for 1 hour in the dark.

-

-

Separation: Centrifuge at 5,000 x g for 10 min. Collect supernatant.

-

Concentration: Evaporate acetone under reduced pressure at

. -

Reconstitution: Redissolve residue in Ethyl Acetate for GC-MS or Isopropanol for HPLC.

Workflow Visualization

Figure 1: Optimized workflow for preferential isolation of alkylresorcinols using acetone to minimize carbohydrate contamination.

Part 4: Analytical Characterization

Validating the extract requires distinguishing between homologues (chain length) and analogues (saturation).

GC-MS (The Gold Standard for Quantification)

Because ARs are non-volatile, they must be derivatized.

-

Derivatization Agent: BSTFA + 1% TMCS (Silylation).

-

Reaction: Converts hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Target Ions: Look for the base peak at m/z 268 (characteristic of the resorcinol ring fragment).

-

Advantage: precise separation of C17:0, C19:0, C21:0, etc.

HPLC-UV/FLD (Routine Screening)

-

Column: C18 Reverse Phase.

-

Detection: Fluorescence (Ex 280 nm / Em 305 nm) is 10-50x more sensitive than UV.

-

Limitation: Commercial standards are often limited to C15 (Olivetol) or C19. You may need to quantify using a "C21 equivalent" response factor.

Part 5: Bioactivity & Pharmacological Potential[6][7][8]

The therapeutic potential of ARs stems from their ability to mimic membrane lipids.

Mechanism of Action: Membrane Perturbation

ARs insert into the phospholipid bilayer. The mismatch between the AR alkyl chain length and the phospholipid fatty acid tails creates "voids" or disorder.

-

Low Concentration: Antioxidant protection of the membrane.

-

High Concentration: Increases membrane permeability, leading to leakage of electrolytes (antimicrobial mechanism) or apoptosis in cancer cells (mitochondrial membrane disruption).

Pathway Visualization

Figure 2: Mechanistic pathway of AR-induced biological effects, driven by physical insertion into the lipid bilayer.

References

-

Ross, A. B., et al. (2003). "Alkylresorcinols in cereals and cereal products." Journal of Agricultural and Food Chemistry, 51(14), 4111-4118. Link

-

Kozubek, A., & Tyman, J. H. (1999). "Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity."[6] Chemical Reviews, 99(1), 1-26. Link

-

Landberg, R., et al. (2014). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake." The Journal of Nutrition, 144(4), 424-431. Link

-

Zarnowski, R., & Suzuki, Y. (2004). "Expedient Soxhlet extraction of resorcinolic lipids from wheat grains." Journal of Food Composition and Analysis, 17(5), 649-663. Link

-

Nowak-Thompson, B., et al. (2003).[5] "Characterization of the dialkylresorcinol biosynthetic pathway in Pseudomonas aurantiaca." Journal of Bacteriology, 185(2), 660-669. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Alkylresorcinols are abundant lipid components in different strains of Azotobacter chroococcum and Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | The Compound 2-Hexyl, 5-Propyl Resorcinol Has a Key Role in Biofilm Formation by the Biocontrol Rhizobacterium Pseudomonas chlororaphis PCL1606 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of Action of Alkylated Resorcinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated resorcinols (ARs), a class of amphiphilic phenolic lipids, are gaining significant attention within the scientific community for their diverse and potent biological activities. Characterized by a polar resorcinol (1,3-dihydroxybenzene) head and a non-polar alkyl side chain, these compounds exhibit a remarkable ability to interact with and modulate a variety of cellular targets.[1] This in-depth technical guide synthesizes current knowledge on the mechanisms of action of alkylated resorcinols, providing a comprehensive resource for researchers and professionals in drug development. We will explore their interactions at the molecular level, from enzyme inhibition and membrane disruption to their influence on complex cellular pathways, supported by experimental evidence and methodologies.

Introduction to Alkylated Resorcinols

Alkylated resorcinols are naturally occurring compounds found in a range of organisms, including bacteria, fungi, and plants.[1] Structurally, they consist of a 1,3-dihydroxybenzene ring substituted with an alkyl chain of varying length and saturation.[1] This amphiphilic nature is central to their biological function, allowing them to partition into and interact with both aqueous and lipid environments within a cell. One of the most well-studied examples is 4-hexylresorcinol, recognized for its anesthetic, antiseptic, and anthelmintic properties.[2][3] The versatility of the resorcinol scaffold has made it a "privileged structure" in medicinal chemistry, serving as a foundation for the development of numerous derivatives with a wide spectrum of pharmacological activities.[4]

Primary Molecular Targets and Mechanisms

The biological effects of alkylated resorcinols stem from their ability to interact with and modulate the function of several key molecular targets. These interactions can be broadly categorized into enzyme inhibition and membrane disruption.

Enzyme Inhibition

A primary mechanism of action for many alkylated resorcinols is the inhibition of specific enzymes. The resorcinol moiety, with its meta-dihydroxy arrangement, is particularly adept at interacting with the active sites of various enzymes, while the lipophilic alkyl chain often enhances binding affinity and potency.[4]

Alkylated resorcinols are potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin biosynthesis.[2][5][6] This makes them attractive candidates for skin-lightening agents and treatments for hyperpigmentation.[4] The inhibitory mechanism is thought to involve the resorcinol portion binding directly to the active site of tyrosinase, competing with its natural substrate, L-tyrosine.[2] The meta-dihydroxy arrangement of resorcinol is resistant to oxidation by tyrosinase, unlike catechols and hydroquinones, making it a true inhibitor rather than an alternative substrate.[7]

The length of the alkyl chain at the 4-position of the resorcinol ring is directly correlated with inhibitory potency.[4] For instance, 4-hexylresorcinol exhibits significantly greater tyrosinase inhibition than resorcinol or derivatives with shorter alkyl chains.[4] This is attributed to enhanced hydrophobic interactions within the enzyme's active site.[4]

Table 1: Tyrosinase Inhibitory Activity of Alkylated Resorcinols

| Compound | Alkyl Chain Length | IC50 (µM) | Inhibition Type |

| 4-Butylresorcinol | C4 | - | Competitive |

| 4-Hexylresorcinol | C6 | ~1.2 | Competitive |

| Tetradecyl derivative | C14 | 0.39 | - |

| 5-Pentylresorcinol | C5 | - | - |

| 5-Methylresorcinol | C1 | - | - |

Data compiled from multiple sources.[4][5][8]

Beyond tyrosinase, alkylated resorcinols have been shown to inhibit a range of other therapeutically relevant enzymes:

-

DNA Polymerase β: Certain di- and trihydroxyalkylbenzenes and bis(dihydroxyalkylbenzenes) are potent inhibitors of DNA polymerase β, an enzyme involved in DNA repair.[9][10] The length of the alkyl substituent is a critical factor for this inhibitory activity.[9][10] The mode of inhibition can be mixed or noncompetitive, depending on the specific compound.[9][10]

-

Aldose Reductase: This enzyme is a key player in the polyol pathway, which is activated during hyperglycemia and contributes to diabetic complications.[4] Alkylresorcinols, particularly those with longer alkyl chains like 4-hexylresorcinol, are effective inhibitors of aldose reductase.[4]

-

α-Glucosidase: 4-Hexylresorcinol has been identified as a noncompetitive, reversible inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[11] This suggests a potential role for alkylated resorcinols in managing blood sugar levels.[11]

-

Trypsin: Alkylresorcinols can interact with proteins like trypsin, leading to an apparent inhibition of their enzymatic activity.[12] This interaction appears to involve the alteration of hydrophobic regions of the protein.[12]

Diagram 1: General Mechanism of Competitive Enzyme Inhibition by Alkylated Resorcinols

Caption: Competitive inhibition of an enzyme by an alkylated resorcinol.

Interaction with and Disruption of Cellular Membranes

The amphiphilic nature of alkylated resorcinols facilitates their insertion into and interaction with the lipid bilayers of cellular membranes.[11][13] This interaction can lead to significant alterations in membrane structure and function.

Long-chain alkylresorcinols can associate with phospholipids to form complexes, modifying the bilayer's properties.[13] This can lead to an increase in membrane viscosity and a disruption of the functional activities of membrane-associated proteins.[11] The antimicrobial activity of alkylated resorcinols is, in part, attributed to their ability to incorporate into the cell walls of microorganisms.[11] Gram-positive bacteria, with their peptidoglycan-based cell walls, are particularly susceptible to this mode of action.[11]

The length and degree of unsaturation of the alkyl chain influence the hemolytic properties of alkylated resorcinols, indicating a direct interaction with erythrocyte membranes.[14] Generally, hemolytic activity is proportional to the degree of side-chain unsaturation and inversely proportional to the chain length.[14]

Impact on Cellular Processes and Signaling Pathways

The interactions of alkylated resorcinols at the molecular level translate into a broad range of effects on cellular processes and signaling pathways.

Antimicrobial and Antibiotic Adjuvant Activity

Alkylated resorcinols exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and protozoans.[11] Their mechanism is considered nonspecific, primarily involving membrane disruption, which makes the development of microbial resistance less likely.[11] Furthermore, compounds like 4-hexylresorcinol can act as adjuvants, enhancing the efficacy of conventional antibiotics.[11] For instance, it has been shown to be highly effective in combination with polymyxin against bacterial spore germination.[11]

Anticancer and Genotoxic Effects

Several studies have highlighted the potential of alkylated resorcinols as anticancer agents.[11] They have demonstrated cytotoxicity against various cancer cell lines, including colon, breast, and lung tumors.[11] The proposed mechanisms are multifaceted and include:

-

Induction of DNA Damage: Some naturally occurring alkylresorcinols can mediate copper-dependent DNA cleavage.[9][10]

-

Inhibition of DNA Repair: As mentioned earlier, the inhibition of DNA polymerase β compromises the cell's ability to repair DNA damage.[9][10]

-

Generation of Reactive Oxygen Species (ROS): A dose-dependent interaction with DNA and proteins can be mediated by the formation of ROS.[11]

-

Inhibition of NF-κB Pathway: 4-Hexylresorcinol has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammation and cell survival.[15][16] This can have a synergistic effect with chemotherapeutic agents like cisplatin.[2]

Diagram 2: Proposed Anticancer Mechanisms of Alkylated Resorcinols

Caption: Multiple pathways leading to cancer cell death induced by alkylated resorcinols.

Antioxidant and Anti-inflammatory Properties

Alkylated resorcinols possess antioxidant properties, which contribute to their protective effects.[2] They can neutralize free radicals and mitigate cellular damage caused by oxidative stress.[8] This antioxidant activity, coupled with the inhibition of the NF-κB pathway, also underlies their anti-inflammatory effects.[2][8]

Modulation of Endoplasmic Reticulum (ER) Stress

4-Hexylresorcinol has been shown to induce endoplasmic reticulum (ER) stress.[15] This can lead to changes in protein folding and has been implicated in its ability to promote wound healing by increasing the expression of factors like VEGF and TGF-β1.[15]

Structure-Activity Relationships (SAR)

The biological activity of alkylated resorcinols is intricately linked to their chemical structure. Key SAR insights include:

-

Alkyl Chain Length: As consistently observed, the length of the alkyl chain is a critical determinant of potency for various activities, including enzyme inhibition and antimicrobial effects.[4][9][17] There often exists an optimal chain length for a specific biological target.

-

Position of Alkyl Substitution: The position of the alkyl group on the resorcinol ring (e.g., C4 vs. C5) influences the compound's interaction with its target and, consequently, its biological activity.[4]

-

Unsaturation of the Alkyl Chain: The presence of double bonds in the alkyl chain can affect the compound's physical properties and its ability to interact with biological membranes.[14]

Experimental Protocols

To facilitate further research in this area, we provide outlines for key in vitro assays used to characterize the mechanisms of action of alkylated resorcinols.

Protocol: In Vitro Tyrosinase Inhibition Assay

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in a suitable phosphate buffer (e.g., pH 6.8).

-

Prepare a solution of L-DOPA, the substrate, in the same buffer.

-

Dissolve the test alkylated resorcinol derivatives in a suitable solvent, such as DMSO, to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add the tyrosinase solution, the test compound at various concentrations, and the phosphate buffer to a final volume.

-

Initiate the reaction by adding the L-DOPA substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the formation of dopachrome, the colored product, by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

Protocol: In Vitro Aldose Reductase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use recombinant human aldose reductase (AR).

-

Prepare a reaction mixture containing phosphate buffer, NADPH (cofactor), and DL-glyceraldehyde (substrate).

-

-

Inhibitor Addition:

-

Add the alkylated resorcinol derivative, dissolved in a solvent like DMSO, to the reaction mixture at various concentrations.

-

Run a control reaction without the inhibitor.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value as described for the tyrosinase inhibition assay.[4]

-

Conclusion

The mechanisms of action of alkylated resorcinols are diverse and complex, reflecting their unique amphiphilic structure. Their ability to interact with a multitude of molecular targets, including enzymes and cellular membranes, underpins their broad spectrum of biological activities, from antimicrobial and anticancer effects to potent enzyme inhibition. The clear structure-activity relationships observed for this class of compounds provide a solid foundation for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the current understanding of these mechanisms, offering valuable insights for researchers and professionals dedicated to harnessing the therapeutic potential of alkylated resorcinols.

References

-

Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Resorcinol alkyl glucosides as potent tyrosinase inhibitors. (2019). PubMed. Retrieved March 7, 2024, from [Link]

-

Naturally occurring alkylresorcinols that mediate DNA damage and inhibit its repair. (2000). PubMed. Retrieved March 7, 2024, from [Link]

-

Membrane-structuring properties of bacterial long-chain alkylresorcinols. (1992). PubMed. Retrieved March 7, 2024, from [Link]

-

Stasiuk, M., & Kozubek, A. (2010). An Overview of Alkylresorcinols Biological Properties and Effects. PMC. Retrieved March 7, 2024, from [Link]

-

4-Hexylresorcinol a New Molecule for Cosmetic Application. (2019). Walsh Medical Media. Retrieved March 7, 2024, from [Link]

-

Summary of tyrosinase inactivation by resorcinol derivatives a. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing. (2022). PMC. Retrieved March 7, 2024, from [Link]

-

Hexylresorcinol. (2025). FormuNova. Retrieved March 7, 2024, from [Link]

-

The effect of 5-(n-alk(en)yl)resorcinols on membranes. II. Dependence of the aliphatic chain length and unsaturation. (1987). PubMed. Retrieved March 7, 2024, from [Link]

-

Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (2024). Wiley Online Library. Retrieved March 7, 2024, from [Link]

-

Inhibitory activities (as EC50) of (a) resorcinol and 4-alkyl... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

bactericidal properties alkyl derivatives of the acyl of resorcinol and. (n.d.). Retrieved March 7, 2024, from [Link]

-

Interaction of alkylresorcinols with proteins. (1995). PubMed. Retrieved March 7, 2024, from [Link]

-

Naturally Occurring Alkylresorcinols That Mediate DNA Damage and Inhibit Its Repair. (2000). ACS Publications. Retrieved March 7, 2024, from [Link]

-

Antimicrobial Dialkylresorcinols from Pseudomonas sp. Ki19. (2006). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Alkylresorcinol. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

-

Mechanistic and electronic considerations of resorcinol alkylation.... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota. (2023). MDPI. Retrieved March 7, 2024, from [Link]

-

(PDF) 4hexylresorcinol-a-new-molecule-for-cosmetic-application-2167-7956-1000170. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Shortcut Syntheses of Naturally Occurring 5-Alkylresorcinols with DNA-Cleaving Properties. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

-

4-Hexylresorcinol. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

-

Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2025). MDPI. Retrieved March 7, 2024, from [Link]

Sources

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. formunova.com [formunova.com]

- 9. Naturally occurring alkylresorcinols that mediate DNA damage and inhibit its repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of alkylresorcinols with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane-structuring properties of bacterial long-chain alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of 5-(n-alk(en)yl)resorcinols on membranes. II. Dependence of the aliphatic chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

The Therapeutic Potential of 5-Alkyl-1,3-Benzenediols: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

5-Alkyl-1,3-benzenediols, also known as 5-alkylresorcinols, are a class of phenolic lipids that have garnered significant attention in the scientific community for their diverse biological activities.[1][2] Naturally occurring in the bran of whole grains like wheat and rye, these compounds are now at the forefront of research into novel therapeutic agents.[3] This in-depth technical guide provides a comprehensive overview of the current understanding of 5-alkyl-1,3-benzenediols, with a focus on their potential applications in oncology, neuroprotection, and infectious diseases. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and present a clear synthesis pathway for their generation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical scaffold.

The Chemical Biology of 5-Alkyl-1,3-Benzenediols: A Multifaceted Profile

5-Alkyl-1,3-benzenediols are amphiphilic molecules characterized by a resorcinol (1,3-dihydroxybenzene) head group and a hydrophobic alkyl chain at the 5-position. This unique structure underpins their ability to interact with cellular membranes and various molecular targets, leading to a wide array of biological effects.

Anticancer Activity: A Primary Therapeutic Focus

A substantial body of evidence points to the potent anticancer properties of 5-alkyl-1,3-benzenediols across a range of cancer types.[4][5] In vitro studies have demonstrated their cytotoxicity against human colon, breast, lung, and prostate cancer cell lines.[4][6]

Mechanism of Action: The anticancer effects of these compounds are multifactorial and appear to be cell-type dependent. Key mechanisms include:

-

Induction of Apoptosis: 5-Alkyl-1,3-benzenediols have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of the caspase cascade, leading to DNA fragmentation and nuclear condensation.[3]

-

Inhibition of Pro-inflammatory Signaling: In colorectal cancer models, 5-alkylresorcinols have been found to suppress the Toll-like receptor 4 (TLR4)/MYD88/NF-κB signaling pathway, a critical driver of cancer-related inflammation and cell survival.

-

Antioxidant and Pro-oxidant Effects: While possessing antioxidant properties, under certain conditions, these compounds can also exhibit pro-oxidant activity within cancer cells, leading to oxidative stress and cell death.

Quantitative Data on Cytotoxicity:

The cytotoxic potential of various 5-alkyl-1,3-benzenediol homologs has been evaluated against different cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Extract | Cell Line | IC50 | Reference |

| 5-n-alkylresorcinol-rich wheat bran extract (UA-20) | PC-3 (Prostate Cancer) | 13.3 µg/mL | [7] |

| 5-n-alkylresorcinol-rich wheat bran extract (S-M) | PC-3 (Prostate Cancer) | 55.6 µg/mL | [7] |

| 5-Heptadecylresorcinol (C17:0) | L929 (Mouse Fibroblast) | 171 µM | [4][8] |

| 5-Nonadecylresorcinol (C19:0) | L929 (Mouse Fibroblast) | >2142 µM | [4][8] |

| 5-Heneicosylresorcinol (C21:0) | L929 (Mouse Fibroblast) | >2142 µM | [4][8] |

| 5-Tricosylresorcinol (C23:0) | L929 (Mouse Fibroblast) | >2142 µM | [4][8] |

| 5-Pentacosylresorcinol (C25:0) | L929 (Mouse Fibroblast) | >2142 µM | [4][8] |

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[9][12]

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the 5-alkyl-1,3-benzenediol compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Neuroprotective Effects: A Promising Avenue for Neurodegenerative Diseases

Emerging research highlights the neuroprotective potential of 5-alkyl-1,3-benzenediols, suggesting their utility in combating neurodegenerative diseases like Alzheimer's.[13][14][15]

Mechanism of Action:

-

Antioxidant Defense: Wheat bran-derived alkylresorcinols have been shown to protect hippocampal neurons from oxidative stress induced by hydrogen peroxide. This neuroprotective effect is mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant-response element) pathway, which upregulates the expression of endogenous antioxidant enzymes.[13][14]

-

Modulation of Amyloid-β Aggregation: In in vivo models of Alzheimer's disease, certain multifunctional molecules with structural similarities have demonstrated the ability to reduce the aggregation of amyloid-β protein, a key pathological hallmark of the disease.[16]

Experimental Protocol: In Vivo Neuroprotection Model in Alzheimer's Disease

Animal models are crucial for evaluating the in vivo efficacy of potential neuroprotective agents. The 5xFAD transgenic mouse model, which exhibits key features of Alzheimer's pathology, is a relevant model for such studies.[17]

Step-by-Step Methodology:

-

Animal Model: Utilize 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to accelerated amyloid plaque deposition and cognitive deficits.

-

Compound Administration: Administer the 5-alkyl-1,3-benzenediol compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration. Include a vehicle-treated control group.

-

Behavioral Testing: Assess cognitive function using standardized behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.

-

Histopathological Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify amyloid plaque burden and neuroinflammation (e.g., staining for Aβ and microglial/astrocytic markers).

-

Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers, inflammatory cytokines, and key proteins involved in neuroprotective pathways (e.g., Nrf2 and its downstream targets).

Caption: Workflow for an in vivo neuroprotection study in an Alzheimer's disease model.

Antimicrobial Properties

5-Alkyl-1,3-benzenediols have also demonstrated antimicrobial activity against various pathogens, although this area is less explored than their anticancer and neuroprotective potential. Their amphiphilic nature likely facilitates their interaction with microbial cell membranes, leading to disruption and cell death. Further research is warranted to fully elucidate their spectrum of activity and mechanism of action against different bacterial and fungal strains.

Synthesis of 5-Alkyl-1,3-Benzenediols: A Practical Approach

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes, and it can be adapted for the preparation of 5-alkyl-1,3-benzenediols.[18][19]

Principle: The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[19][20] The ylide is typically prepared in situ from a phosphonium salt and a strong base.[21]

Step-by-Step Methodology for Synthesis:

-

Preparation of the Phosphonium Salt: React triphenylphosphine with a suitable alkyl halide (e.g., 1-bromoalkane) to form the corresponding alkyltriphenylphosphonium salt. This is typically a straightforward SN2 reaction.[21]

-

Generation of the Ylide: Treat the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent (e.g., THF or ether) to deprotonate the α-carbon and form the phosphorus ylide.[21]

-

Reaction with Aldehyde: Add 3,5-dimethoxybenzaldehyde to the ylide solution. The ylide will attack the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate.

-

Alkene Formation and Demethylation: The oxaphosphetane intermediate will spontaneously decompose to form the desired 5-alkenyl-1,3-dimethoxybenzene and triphenylphosphine oxide. The methoxy groups can then be cleaved using a demethylating agent like boron tribromide (BBr₃) to yield the final 5-alkenyl-1,3-benzenediol.

-

Hydrogenation (Optional): If the saturated 5-alkyl-1,3-benzenediol is desired, the double bond in the alkyl chain can be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

Sources

- 1. cambridge.org [cambridge.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Pharmacokinetics of alkylresorcinol metabolites in human urine | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jppres.com [jppres.com]

- 16. Exploration of Neuroprotective Properties of a Naturally Inspired Multifunctional Molecule (F24) against Oxidative Stress and Amyloid β Induced Neurotoxicity in Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. people.chem.umass.edu [people.chem.umass.edu]

- 21. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

In Vitro Pharmacological Profiling of 5-(1,1-Dimethylhexyl)resorcinol Derivatives: A Technical Guide to Cannabinoid and GPCR Assays

Executive Summary

In the landscape of medicinal chemistry and receptor pharmacology, 5-(1,1-dimethylhexyl)resorcinol (CAS 78945-29-6)[1] serves as a highly optimized, lipophilic pharmacophore. While simple alkylresorcinols like olivetol (5-pentylresorcinol) exhibit weak intrinsic activity, the substitution of the linear pentyl chain with a sterically hindered 1,1-dimethylhexyl moiety fundamentally alters the molecule's interaction with G-protein coupled receptors (GPCRs), specifically the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

This whitepaper provides a comprehensive, field-proven framework for the in vitro pharmacological evaluation of 5-(1,1-dimethylhexyl)resorcinol derivatives. By detailing the mechanistic rationale and self-validating experimental workflows, this guide empowers researchers to accurately quantify receptor binding affinity (

Mechanistic Rationale: The Role of the 1,1-Dimethylhexyl Pharmacophore

As an Application Scientist, it is critical to understand why specific structural modifications dictate experimental outcomes. The integration of the 5-(1,1-dimethylhexyl)resorcinol core into synthetic cannabinoids (such as O-1125 and various 1-deoxy-

-

Conformational Rigidity: The gem-dimethyl substitution at the C1 position of the hexyl chain restricts the rotational degrees of freedom of the lipid tail.

-

Hydrophobicity & Pocket Alignment: The fully saturated 8-carbon equivalent chain (hexyl + 2 methyls) optimally fills the hydrophobic transmembrane binding pockets (TM3, TM5, and TM6) of both CB1 and CB2 receptors.

-

Efficacy Amplification: Unlike unsaturated variants (-enyl or -ynyl analogs) which often act as partial agonists or antagonists, the saturated 1,1-dimethylhexyl tail forces the receptor into an active conformational state, yielding superior intrinsic efficacy[2].

GPCR Signaling Pathway Activated by 5-(1,1-dimethylhexyl)resorcinol Derivatives

Core In Vitro Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in causality.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity (

-

Step 1: Membrane Preparation. Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 3 mM MgCl₂ and 1 mM EGTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

-

Step 2: Assay Buffer Formulation. Prepare 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 0.5% fatty-acid-free Bovine Serum Albumin (BSA) at pH 7.4.

-

Causality Check: Highly lipophilic 1,1-dimethylhexylresorcinol derivatives readily adsorb to polystyrene and polypropylene labware. The inclusion of 0.5% BSA is mandatory; it acts as a lipid sink, preventing the non-specific depletion of the free ligand concentration and ensuring accurate

calculations.

-

-

Step 3: Incubation. In a 96-well deep-well plate, combine 50 μg of membrane protein, 0.5 nM [³H]CP55,940, and varying concentrations of the test compound (10 pM to 10 μM) in a final volume of 500 μL. Incubate at 30°C for 90 minutes to reach steady-state equilibrium.

-

Step 4: Termination & Filtration. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer (50 mM Tris-HCl, 0.1% BSA).

-

Step 5: Quantification. Add liquid scintillation cocktail to the dried filters and measure bound radioactivity using a microplate scintillation counter.

Protocol 2:[³⁵S]GTPγS Functional Efficacy Assay

While binding assays confirm affinity, the [³⁵S]GTPγS assay is required to classify the 5-(1,1-dimethylhexyl)resorcinol derivative as a full agonist, partial agonist, or antagonist by measuring G-protein activation[3].

-

Step 1: GDP Loading. Pre-incubate membrane preparations (20 μ g/well ) with 100 μM Guanosine diphosphate (GDP) for 15 minutes at room temperature in GTPγS Assay Buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4).

-

Causality Check: The addition of 100 μM GDP is a non-negotiable step. GPCRs exhibit high basal constitutive activity. GDP forces the Gα subunit into an inactive state, drastically reducing basal [³⁵S]GTPγS binding. This expands the dynamic range (signal-to-noise ratio) required to accurately capture the hyper-efficacious nature of 1,1-dimethylhexyl derivatives.

-

-

Step 2: Ligand Addition. Add the test compound at varying concentrations and incubate for 30 minutes at 30°C to allow receptor-ligand complex formation.

-

Step 3: Radioligand Addition. Add 0.1 nM [³⁵S]GTPγS and incubate for an additional 30 minutes.

-

Step 4: Filtration & Counting. Terminate via rapid filtration over GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting. Calculate

as a percentage of basal binding.

High-Throughput [35S]GTPγS Functional Assay Workflow

Quantitative Data Summary

The structural optimization provided by the 5-(1,1-dimethylhexyl)resorcinol core yields compounds with exceptional pharmacological profiles. The table below summarizes the in vitro data of key derivatives compared to industry standards. Notice how the carboxamide derivative O-1125 achieves an

| Compound | Target Receptor | Assay Type | Affinity ( | Efficacy ( |

| O-1125 (3-(1,1-dimethylhexyl-6-dimethylcarboxamide)- | CB1 | [³⁵S]GTPγS | 1.16 nM | 165% |

| 1-Bromo-1-deoxy-3-(1',1'-dimethylhexyl)- | CB2 | Radioligand Binding | 28.0 nM | N/A |

| CP 55,940 (Reference Standard) | CB1 | [³⁵S]GTPγS | 0.58 nM | 100% |

References

-

Title : Cannabinoid agonists and antagonists discriminated by receptor binding in rat cerebellum Source : British Journal of Pharmacology (1999) URL :[Link]

-

Title: 1-Bromo-3-(1',1'-dimethylalkyl)-1-deoxy-

(8)-tetrahydrocannabinols: New selective ligands for the cannabinoid CB(2) receptor Source : Bioorganic & Medicinal Chemistry (2010) URL :[Link] -

Title : O-1125 Source : Wikipedia URL :[Link]

Sources

- 1. 2-methyl-2-(3,5-dihydroxyphenyl)heptane | 78945-29-6 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Cannabinoid agonists and antagonists discriminated by receptor binding in rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-1125 - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-3-(1',1'-dimethylalkyl)-1-deoxy-Δ(8)-tetrahydrocannabinols: New selective ligands for the cannabinoid CB(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Analysis of 5-(1,1-dimethylhexyl)-1,3-benzenediol

This Application Note is designed for researchers in pharmaceutical development and forensic toxicology. It details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-(1,1-dimethylhexyl)-1,3-benzenediol , a critical resorcinol precursor used in the synthesis of high-potency synthetic cannabinoids (e.g., JWH analogs, HU-series).[1]

Introduction & Scientific Context

5-(1,1-dimethylhexyl)-1,3-benzenediol (often referred to as 1,1-dimethylhexyl resorcinol) is a lipophilic aromatic compound structurally homologous to the well-known cannabinoid precursor 5-(1,1-dimethylheptyl)resorcinol (DMHP-resorcinol).[1] These alkylresorcinols serve as the "tail" pharmacophore in the synthesis of classical and non-classical cannabinoids, significantly influencing binding affinity to CB1 and CB2 receptors.

Direct GC-MS analysis of this compound is challenged by the polarity of the two phenolic hydroxyl groups, which leads to hydrogen bonding, peak tailing, and thermal instability. To ensure scientific integrity and reproducibility , this protocol mandates a silylation derivatization step using BSTFA, converting the analyte into its bis-trimethylsilyl (TMS) ether derivative. This modification improves volatility, peak shape, and mass spectral stability.

Chemical Identity

| Property | Detail |

| Chemical Name | 5-(1,1-dimethylhexyl)-1,3-benzenediol |

| Common Name | 1,1-Dimethylhexyl Resorcinol |

| Molecular Formula | |

| Molecular Weight | 222.32 g/mol |

| Target Derivative | Bis-TMS Ether ( |

| Structural Feature | Resorcinol core with a branched |

Experimental Workflow (Logic & Causality)

The following workflow ensures the analyte is isolated from the matrix and chemically modified for optimal detection. The logic follows the "Extract-Derivatize-Analyze" principle standard in metabolomics and forensic chemistry.[1]

Workflow Diagram

Caption: Step-by-step analytical workflow for 5-(1,1-dimethylhexyl)-1,3-benzenediol, highlighting the critical derivatization step.

Detailed Protocol

Reagents and Standards[1][2]

-

Analyte Standard: 5-(1,1-dimethylhexyl)-1,3-benzenediol (>98% purity).[1]

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to ensure complete silylation of sterically hindered hydroxyls.

-

Solvents: Anhydrous Pyridine (acid scavenger), Ethyl Acetate (extraction), Acetonitrile (LC grade).

Sample Preparation[1][2]

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of methanol (1 mg/mL).

-

Working Standard: Dilute stock to 10 µg/mL in ethyl acetate.

-

Derivatization:

-

Transfer 100 µL of Working Standard to a GC vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C. Critical: Moisture competes with BSTFA, leading to incomplete derivatization.

-

Add 50 µL of Anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .

-

Cap tightly and vortex for 10 seconds.

-

Incubate at 70°C for 30 minutes .

-

Cool to room temperature.[1] The sample is now ready for injection.[1]

-

GC-MS Instrumentation Parameters

This method utilizes a non-polar capillary column to separate the analyte based on boiling point and van der Waals interactions.[1]

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equivalent) | Standard single-quadrupole setup. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, high inertness for phenols.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |

| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling derivative.[1] |